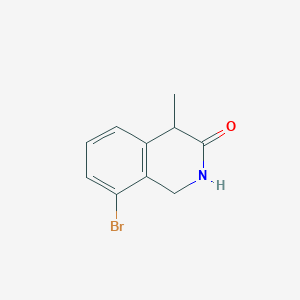
1-N-(3-methoxypropyl)-4-nitrobenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-(3-Methoxypropyl)-4-nitrobenzene-1,2-diamine is an organic compound characterized by its unique structure, which includes a nitro group and a diamine functionality attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-N-(3-methoxypropyl)-4-nitrobenzene-1,2-diamine typically involves the nitration of a benzene derivative followed by the introduction of the diamine group. One common method starts with the nitration of 1,2-diaminobenzene to form 4-nitro-1,2-diaminobenzene. This intermediate is then reacted with 3-methoxypropylamine under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while ensuring safety and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-N-(3-Methoxypropyl)-4-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The diamine groups can participate in nucleophilic substitution reactions, where they react with electrophiles to form new compounds.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Reduction: 1-N-(3-Methoxypropyl)-4-aminobenzene-1,2-diamine.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1-N-(3-Methoxypropyl)-4-nitrobenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique functional groups.
Industry: Utilized in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 1-N-(3-methoxypropyl)-4-nitrobenzene-1,2-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The diamine groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function .
Comparison with Similar Compounds
4-Amino-N-(3-methoxypropyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a nitro group.
N,N’-Bis(3-methoxypropyl)terephthalamide: Contains two 3-methoxypropyl groups attached to a terephthalamide core.
Uniqueness: 1-N-(3-Methoxypropyl)-4-nitrobenzene-1,2-diamine is unique due to the presence of both a nitro group and diamine functionalities on the benzene ring.
Properties
Molecular Formula |
C10H15N3O3 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
1-N-(3-methoxypropyl)-4-nitrobenzene-1,2-diamine |
InChI |
InChI=1S/C10H15N3O3/c1-16-6-2-5-12-10-4-3-8(13(14)15)7-9(10)11/h3-4,7,12H,2,5-6,11H2,1H3 |
InChI Key |
HDUPKQOYCJYASA-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC1=C(C=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


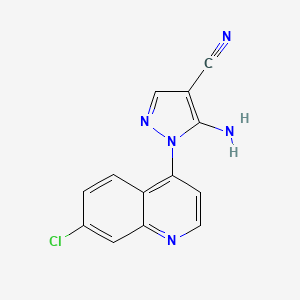
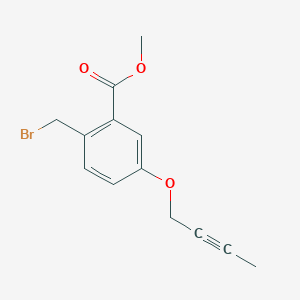

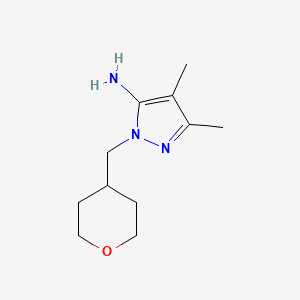
![3,4,5-Trihydroxy-6-[2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoyl]oxyoxane-2-carboxylic acid](/img/structure/B13891194.png)
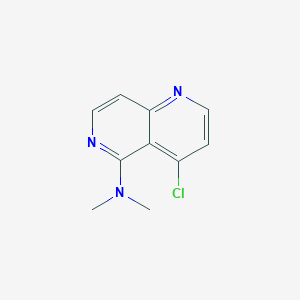
![Methyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-methylbenzoate](/img/structure/B13891214.png)
![2-(Bromomethyl)-4-chloro-1-[(2-methylpropyl)oxy]benzene](/img/structure/B13891217.png)
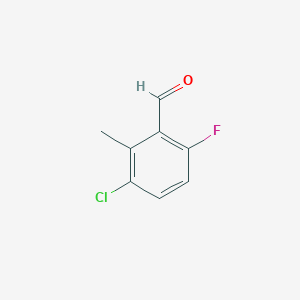

![Benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)propylcarbamate](/img/structure/B13891233.png)
![2,3,4-trichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13891234.png)

